molecular formula C14H18ClN3O3 B032527 KWG 1342 CAS No. 72699-18-4

KWG 1342

Cat. No.: B032527
CAS No.: 72699-18-4
M. Wt: 311.76 g/mol
InChI Key: JLTVUDQTJZNYKA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol is a synthetic organic compound that features a chlorophenoxy group, a triazole ring, and a butane-1,3-diol backbone

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Triazole Ring: The chlorophenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.

    Formation of the Butane-1,3-diol Backbone: The final step involves the coupling of the triazole-chlorophenoxy intermediate with a butane-1,3-diol derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butane-1,3-diol backbone can be oxidized to form carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the chlorophenoxy moiety.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorophenoxy group could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)-2,2-dimethylbutane-1,3-diol: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.

    4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,3-triazol-1-yl)butane-1,3-diol: Contains a different triazole isomer, which could lead to different properties and applications.

Uniqueness

The presence of both the chlorophenoxy group and the 1,2,4-triazole ring in 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-14(2,7-19)12(20)13(18-9-16-8-17-18)21-11-5-3-10(15)4-6-11/h3-6,8-9,12-13,19-20H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTVUDQTJZNYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g (0.08 mol) of 1-(4-chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-4-hydroxy-butan-2-one were dissolved in 350 ml of isopropanol, and 3.5 g of sodium borohydride were added in portions at room temperature. The mixture was stirred at room temperature for 15 hours, 500 ml of water were added, the mixture was stirred at room temperature for a further 15 hours, 300 ml of methylene chloride were added and the organic phase was washed three times with 100 ml of water each time. The organic phase was dried over sodium sulphate, the solvent was distilled off under a waterpump vacuum and 100 ml of ether were added to the residue. 17 g (67.6% of theory) of 1-(4-chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-butane-2,4-diol were obtained as colorless crystals of melting point 110°-112° C. ##STR19##
Name
1-(4-chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-4-hydroxy-butan-2-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

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